ethyl 2-(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(4-hydroxy-2,3-dihydrochromen-4-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-2-16-12(14)9-13(15)7-8-17-11-6-4-3-5-10(11)13/h3-6,15H,2,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJWYKHRMSHACIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(CCOC2=CC=CC=C21)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)acetate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-hydroxycoumarin with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like acetone at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of carboxylic acids.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to ethyl 2-(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)acetate. For instance, derivatives of benzopyran have shown promising results in inducing apoptosis in breast cancer cell lines. A study indicated that certain substituted benzopyran derivatives exhibited IC50 values ranging from 7.84 to 16.2 µM against various cancer cell lines, suggesting their potential as lead compounds for further structural optimization .
Mechanism of Action
The anticancer activity is hypothesized to be linked to the presence of hydroxyl groups which may facilitate hydrogen bonding interactions with biological targets, similar to the mechanisms observed with isoflavones that bind to estrogen receptors . This suggests that this compound and its derivatives may play a role in hormone-dependent cancers.
Antioxidant Properties
Biological Activities
Compounds within the chromone family, including this compound, are recognized for their antioxidant properties. Research indicates that these compounds can scavenge free radicals and may protect cells from oxidative stress . This property is particularly relevant in the development of nutraceuticals aimed at reducing oxidative damage in various diseases.
Synthesis and Material Science
Synthesis Techniques
The synthesis of this compound can be achieved through various chemical methodologies, including cyclization reactions involving phenolic precursors. The ability to modify this compound through different synthetic routes allows for the exploration of its derivatives with enhanced biological activities .
Applications in Dyes
There is a growing interest in utilizing derivatives of this compound in the development of eco-friendly dyes. The structural characteristics of benzopyrans make them suitable candidates for creating dyes with desirable coloristic properties while also exhibiting biological activity .
Data Table: Summary of Applications
Case Study 1: Anticancer Activity Evaluation
In a comprehensive study evaluating various benzopyran derivatives, it was found that specific modifications significantly enhanced their anticancer efficacy against MDA-MB-231 and PC-3 cell lines. The introduction of hydroxyl groups was particularly beneficial, leading to improved binding affinity to cancer-related targets .
Case Study 2: Antioxidant Efficacy
A series of experiments demonstrated that compounds derived from this compound exhibited substantial antioxidant activities as measured by DPPH radical scavenging assays. These findings underscore the potential use of such compounds in therapeutic formulations aimed at mitigating oxidative stress-related conditions .
Mechanism of Action
The mechanism of action of ethyl 2-(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)acetate involves its interaction with various molecular targets and pathways. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. It may also modulate signaling pathways involved in inflammation and cell proliferation, contributing to its anti-inflammatory and anticancer effects .
Comparison with Similar Compounds
Ethyl 2-(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)acetate
- Core structure : 3,4-dihydro-2H-1-benzopyran with a 4-hydroxy group.
- Substituents : Ethyl acetate at the 2-position.
- Potential applications: Likely used as a synthetic intermediate or reference standard in research .
3-(2-Benzoyl-3-ethoxypropyl)-4-hydroxy-6-methylpyran-2-one (14f)
- Core structure : Pyran-2-one with a 4-hydroxy and 6-methyl group.
- Substituents : Benzoyl and ethoxypropyl chains.
- Synthesis : Reacted from 3-(2-benzoylallyl)-4-hydroxy-6-methylpyran-2-one with ethoxy sodium .
- Properties : Melting point 94°C; characterized by NMR and MS .
- Divergence : The pyran-2-one core lacks the fused benzene ring of benzopyran, reducing aromatic stabilization. The ethoxypropyl chain enhances lipophilicity compared to the ethyl acetate group in the target compound.
2,2,6,6-Tetramethylpiperidin-4-yl Acetate Derivatives
Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)
- Core structure : Cinnamic acid derivative with 3,4-dihydroxybenzene.
- Applications : Widely used in pharmacological research, cosmetics, and as a dietary supplement due to antioxidant properties .
- Divergence: The absence of a pyran ring and ester group distinguishes it from the target compound, though both share phenolic hydroxy groups.
Functional and Reactivity Insights
- Ester Group Reactivity : The ethyl acetate group in the target compound may undergo hydrolysis or transesterification, similar to other esters like 14f and piperidinyl acetates . However, steric effects from the benzopyran core could slow these reactions compared to less hindered esters.
- Synthetic Utility : While 14f and related pyran-2-one derivatives are synthesized via nucleophilic additions , the target compound’s synthesis likely involves cyclization and esterification steps, though details are absent in the evidence.
Biological Activity
Ethyl 2-(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)acetate is a compound belonging to the benzopyran family, which is notable for its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Overview of Biological Activity
This compound exhibits several promising biological activities:
- Antioxidant Properties : This compound has been investigated for its ability to scavenge free radicals, thereby reducing oxidative stress in biological systems.
- Anti-inflammatory Effects : Research indicates that it may inhibit inflammatory pathways, contributing to its potential therapeutic applications in inflammatory diseases .
- Anticancer Potential : Preliminary studies suggest that it may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
The biological activity of this compound can be attributed to its structural characteristics:
- Benzopyran Ring System : The benzopyran structure is a common motif in many natural products with biological activity. This system is known to interact with various biochemical pathways, including those involved in oxidative stress and inflammation.
Target Pathways
The compound primarily affects the following pathways:
- Antioxidant Defense Mechanisms : It enhances the activity of endogenous antioxidant enzymes.
- Inflammatory Cytokine Production : It may downregulate the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
- Cell Cycle Regulation : The compound has been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | References |
|---|---|---|
| Antioxidant | Scavenging free radicals | |
| Anti-inflammatory | Inhibition of cytokine production | |
| Anticancer | Induction of apoptosis and cell cycle arrest |
Case Study: Antioxidant Activity
A study evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. The results indicated a significant reduction in DPPH radical levels compared to control groups, suggesting strong antioxidant potential.
Case Study: Anti-inflammatory Effects
In vitro studies demonstrated that treatment with this compound reduced levels of inflammatory markers in macrophage cultures stimulated with lipopolysaccharides (LPS). This reduction was statistically significant compared to untreated controls.
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other benzopyran derivatives known for their bioactivity:
| Compound | Biological Activity |
|---|---|
| Coumarin | Anticoagulant |
| 4-Hydroxycoumarin | Antioxidant and anticoagulant |
| Warfarin | Anticoagulant |
Q & A
Q. Basic
- X-ray crystallography : Resolves stereochemistry and confirms bond angles/distances in crystalline samples .
- NMR spectroscopy : ¹H and ¹³C NMR identify functional groups (e.g., ester carbonyl at ~170 ppm, aromatic protons at 6.5–7.5 ppm) .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- HPLC : Assesses purity (>95% is typical for research-grade material) using C18 columns and UV detection .
How can researchers address discrepancies between computational predictions and experimental data in the reactivity of benzopyran-based compounds?
Q. Advanced
- Integrated computational-experimental workflows : Use quantum chemical calculations (e.g., DFT) to predict reaction pathways, then validate with controlled experiments. For example, ICReDD’s approach combines reaction path searches with experimental feedback loops to refine conditions (e.g., solvent polarity, catalyst loading) .
- Data contradiction analysis : Compare computed activation energies with observed kinetics. Discrepancies may arise from solvent effects or transition-state approximations, requiring recalibration of computational models .
What methodologies are recommended for elucidating the stereochemical configuration of chiral centers in dihydrobenzopyran derivatives?
Q. Advanced
- Chiral chromatography : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers and determine enantiomeric excess .
- X-ray crystallography : Absolute configuration assignment via anomalous scattering (e.g., Cu-Kα radiation) .
- Circular dichroism (CD) : Correlate CD spectra with computationally simulated spectra (e.g., TD-DFT) to confirm stereochemistry .
What experimental strategies can resolve contradictory spectroscopic data (e.g., NMR vs. MS) for complex benzopyran esters?
Q. Advanced
- Triangulation : Cross-validate data using multiple techniques. For example, if MS suggests a molecular ion [M+H]⁺ at m/z 290 but NMR indicates impurities, repeat MS with higher resolution (HRMS) and supplement with 2D NMR (COSY, HSQC) .
- Isotopic labeling : Introduce ¹³C or ²H labels to trace unexpected peaks in NMR or MS .
- Crystallographic validation : Resolve ambiguities in functional group positioning via single-crystal X-ray analysis .
How can reaction path search algorithms improve the yield and selectivity in benzopyran derivative synthesis?
Q. Advanced
- Quantum chemical reaction path searches : Tools like GRRM or AFIR predict intermediates and transition states, guiding optimal reagent selection (e.g., Brønsted vs. Lewis acids) .
- Machine learning (ML) : Train models on historical reaction data to predict solvent-catalyst combinations that maximize yield (e.g., ethyl acetate as a solvent improves esterification efficiency) .
- Microkinetic modeling : Simulate concentration-time profiles to identify rate-limiting steps (e.g., hydroxyl group activation) and adjust temperature/pH accordingly .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
